![molecular formula C11H13N3O B2356285 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile CAS No. 91832-82-5](/img/structure/B2356285.png)
3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile” is a compound that consists of a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C11H13N3O and a molecular weight of 203.245.
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile” is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of “3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Structural and Spectroscopic Analysis
Pyridine derivatives, including those similar to 3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile, have been synthesized and analyzed for their structural features using methods like IR and electronic spectroscopy. The optical properties of these compounds are studied through UV–vis absorption and fluorescence spectroscopy, providing insights into their emission spectra in different solvents (Cetina et al., 2010).
Novel Synthesis Protocols
Innovative synthesis protocols for pyridine derivatives have been developed. These procedures offer transition metal-free routes for creating aromatic rings from specific precursors, showcasing the versatility and potential applications of pyridine compounds in chemical synthesis (Patil & Mahulikar, 2013).
Inhibition Studies
Studies on related pyridine derivatives have shown their potential as inhibitors in biological systems. For example, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile has been investigated as an inhibitor of xanthine oxidoreductase, highlighting the potential medicinal applications of these compounds (Matsumoto et al., 2011).
Antibacterial Applications
Certain pyridine derivatives have shown significant antibacterial activity. For instance, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives exhibit minimal inhibitory concentrations against a range of bacteria, indicating their potential use in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Corrosion Inhibition
Pyridine derivatives have been studied for their corrosion inhibition properties. Their effectiveness in protecting materials like copper and mild steel from corrosion in acidic environments demonstrates their potential industrial applications in material preservation (Sudheer & Quraishi, 2015).
properties
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-5-3-10(8-14)15-11-7-13-4-2-9(11)6-12/h2,4,7,10H,3,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIPMKDJGNOZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CN=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2356202.png)
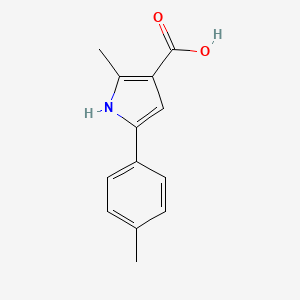
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2356204.png)
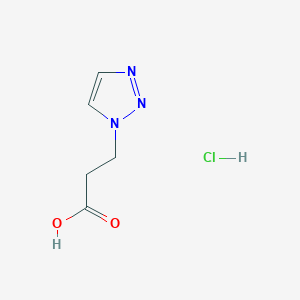
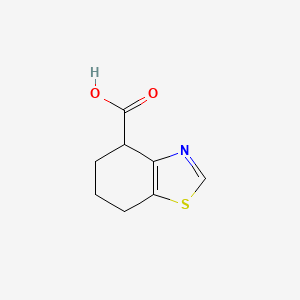
![N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2356208.png)
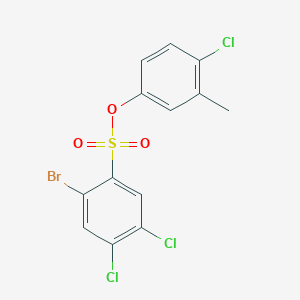
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)
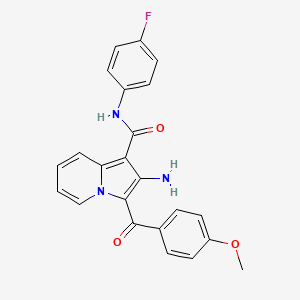
![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2356220.png)
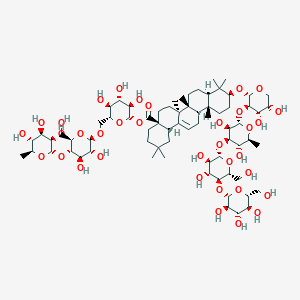
![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)